Asciminib is a first-in-class, allosteric inhibitor of BCR-ABL1 tyrosine kinase. [, ] It represents a novel therapeutic approach for CML, specifically targeting the ABL myristoyl pocket (STAMP) of the BCR-ABL1 oncoprotein. [, , , , , , , , , , , , , , , ] This mechanism of action distinguishes asciminib from all other approved tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site of the BCR-ABL1 protein. [, , , , , , , , , , , ]
Asciminib has been extensively studied in preclinical models and clinical trials for the treatment of CML, demonstrating significant efficacy against various BCR-ABL1 mutations, including the T315I mutation, which confers resistance to most approved TKIs. [, , , , , , , , , , , , ] Its unique mechanism of action and promising clinical activity have positioned asciminib as a potential game-changer in the management of CML.
Asciminib binds to a deep pocket on the C-lobe of the ABL1 kinase domain known as the myristoyl pocket. [] X-ray crystallographic studies of a ternary complex between asciminib, nilotinib, and the ABL1 protein with specific mutations (Thr315Ile and Asp382Asn) revealed this binding site. [] Nuclear magnetic resonance studies confirmed that asciminib can also form ternary complexes with the wild-type ABL1 protein in solution. []
Asciminib inhibits the kinase activity of BCR-ABL1 by binding to the myristoyl pocket, an allosteric regulatory domain. [, , , , , , , , , , , , , , , ] This binding mimics the effect of myristate, a fatty acid that naturally binds to this pocket in native ABL1 kinase to induce an inactive conformation of the enzyme. [] In BCR-ABL1, the fusion protein lacks the N-terminal myristoylation site, leading to constitutive kinase activity. [] By binding to the myristoyl pocket, asciminib stabilizes the inactive state of BCR-ABL1, thereby inhibiting its oncogenic signaling. []
This unique mechanism of action allows asciminib to overcome resistance to ATP-competitive TKIs, as mutations in the ATP-binding site do not affect asciminib binding. [] Furthermore, asciminib can bind to the ABL1 kinase domain together with ATP-competitive TKIs, forming ternary complexes that can potentially impede the emergence of drug-resistant kinase mutations. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: